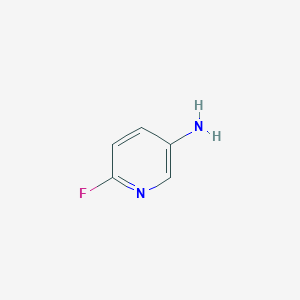

5-Amino-2-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHMOBMZVVFNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356082 | |

| Record name | 5-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1827-27-6 | |

| Record name | 6-Fluoro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1827-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-fluoropyridine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 5-Amino-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

This compound is a pale yellow to purple crystalline solid at room temperature.[2] It is sparingly soluble in water but soluble in organic solvents.[2] The presence of both an amino group and a fluorine atom on the pyridine (B92270) ring imparts unique reactivity to the molecule, making it a versatile intermediate in organic synthesis.[1]

The key quantitative chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₅FN₂ | PubChem[3], Sigma-Aldrich |

| Molecular Weight | 112.11 g/mol | Sigma-Aldrich |

| CAS Number | 1827-27-6 | PubChem[3], Sigma-Aldrich |

| IUPAC Name | 6-fluoropyridin-3-amine | PubChem[3] |

| Melting Point | 87-91 °C | Sigma-Aldrich |

| Appearance | Pale yellow to purple crystalline solid | Guidechem[2] |

| SMILES | Nc1ccc(F)nc1 | Sigma-Aldrich |

| InChI Key | YTHMOBMZVVFNBE-UHFFFAOYSA-N | Sigma-Aldrich |

Chemical Structure

The structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 2-position and an amino group at the 5-position.

Experimental Protocols

General Procedure for Palladium-Catalyzed Amination:

To a solution of 2-bromo-5-fluoropyridine (B41290) (1.0 equivalent) in anhydrous toluene (B28343) are added tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.04 equivalents of Pd), a suitable phosphine (B1218219) ligand such as Xphos (0.08 equivalents), and sodium tert-butoxide (NaOtBu, 3.0 equivalents). The desired amine (1.5 equivalents) is then added, and the reaction mixture is stirred under an inert atmosphere (e.g., argon) at 100 °C for 24 hours. After cooling to room temperature, the crude mixture is concentrated under vacuum. The resulting residue is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-amino-5-fluoropyridine (B1271945) derivative.[2]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of aminopyridines via a palladium-catalyzed cross-coupling reaction.

Reactivity and Applications

This compound is a valuable building block for the synthesis of more complex molecules due to the reactivity of its functional groups. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, while the fluorine atom can influence the electronic properties of the pyridine ring, affecting its reactivity in nucleophilic aromatic substitution reactions.[1]

This compound serves as a key intermediate in the production of a range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The incorporation of the fluoropyridinyl moiety can enhance the metabolic stability and binding affinity of drug candidates.[1]

It is important to note that as a chemical intermediate, this compound is not typically involved in biological signaling pathways itself. Instead, it is a precursor to the synthesis of active pharmaceutical ingredients that may target specific enzymes, receptors, or other components of signaling cascades. No direct biological activity or involvement in signaling pathways for this compound has been reported in the reviewed literature.

References

A Technical Guide to the Spectroscopic Analysis of 5-Amino-2-fluoropyridine

This guide provides a detailed overview of the spectroscopic data for 5-Amino-2-fluoropyridine (CAS No: 1827-27-6 for this compound and 21717-96-4 for 2-amino-5-fluoropyridine)[1][2], a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties

-

Molecular Formula: C₅H₅FN₂[1]

-

Molecular Weight: 112.11 g/mol [1]

-

Appearance: Solid, pale cream to brown or yellow crystals or powder.[3]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Data

While a publicly available peak list is not readily found, analysis of the structure and data from related compounds suggest the following approximate chemical shifts and multiplicities in a solvent like CDCl₃.[5]

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.4 - 6.6 | dd | J(H3-H4), J(H3-F) |

| H-4 | ~7.2 - 7.4 | ddd | J(H4-H3), J(H4-H6), J(H4-F) |

| H-6 | ~7.8 - 8.0 | d | J(H6-H4) |

| NH₂ | ~3.5 - 4.5 (broad) | s | N/A |

¹³C NMR Data

Experimental ¹³C NMR data for this compound is not widely published. The predicted chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF).

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-2 | ~156 - 160 | ~230 - 250 (¹JCF) |

| C-3 | ~110 - 115 | ~5 - 10 (³JCF) |

| C-4 | ~125 - 130 | ~20 - 25 (³JCF) |

| C-5 | ~140 - 145 | ~10 - 15 (²JCF) |

| C-6 | ~135 - 140 | ~3 - 5 (⁴JCF) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group, the aromatic ring, and the carbon-fluorine bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | N-H bending (scissoring) and C=C stretching |

| 1500 - 1400 | Strong | Aromatic C=C and C=N stretching |

| 1330 - 1260 | Strong | C-N stretching (aromatic amine) |

| 1250 - 1200 | Strong | C-F stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity (%) | Assignment |

| 112 | High | [M]⁺ (Molecular ion) |

| 93 | Moderate | [M - F]⁺ or [M - NH₃]⁺ |

| 85 | Moderate | [M - HCN]⁺ |

| 68 | Moderate | [M - C₂H₂N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Tune the probe to the appropriate frequency for ¹H and ¹³C nuclei.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Reference the chemical shifts to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. For a more volatile sample, it can be introduced through a gas chromatograph (GC-MS).

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common method for small organic molecules which causes fragmentation.[6] Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion.[6]

-

Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of ions against their m/z ratio.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Ascendance of a Key Intermediate: An In-depth Technical Guide to 5-Amino-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-fluoropyridine, a fluorinated heterocyclic amine, has emerged as a pivotal building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, conferred by the presence of both an electron-donating amino group and an electron-withdrawing fluorine atom on the pyridine (B92270) ring, make it a versatile synthon for the construction of a diverse array of molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and logical workflows.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in a single seminal publication. However, its discovery can be situated within the broader historical context of the mid-20th century's burgeoning interest in organofluorine chemistry. The development of methods to introduce fluorine into aromatic systems was a significant area of research, driven by the recognition that fluorine substitution could dramatically alter the biological properties of organic molecules.

The key to the synthesis of many fluorinated aromatic compounds, including fluoropyridines, was the application of the Balz-Schiemann reaction . First reported by Günther Balz and Günther Schiemann in 1927 for the preparation of fluoroarenes, this reaction involves the diazotization of an aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoroaromatic compound. The adaptation of this reaction to the pyridine series was a logical and significant extension. While the first synthesis of 4-fluoropyridine (B1266222) was reported in 1958, the application of this methodology to various aminopyridines, including the precursor to this compound, likely occurred in the following years as chemists explored the synthesis of novel fluorinated heterocycles for potential applications in medicine and agriculture.

The importance of this compound grew with the increasing demand for fluorinated intermediates in drug discovery. Its utility as a precursor to high-value compounds, such as the peptide deformylase inhibitor LBM415, solidified its status as a commercially significant chemical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1827-27-6 | [1][2][3] |

| Molecular Formula | C₅H₅FN₂ | [1][2][3] |

| Molecular Weight | 112.11 g/mol | [1][2][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 87-91 °C | [3] |

| Solubility | Soluble in methanol (B129727) and other organic solvents; sparingly soluble in water. | |

| pKa | Not readily available | |

| LogP | 0.6 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Data | Details | Reference |

| ¹H NMR | Spectra available, but detailed assignments for the parent compound are not explicitly provided in the search results. A representative spectrum in CDCl₃ is available. | [6] |

| ¹³C NMR | Data for fluoropyridines in general is available, suggesting the expected shifts. However, a specific, assigned spectrum for this compound is not detailed in the provided search results. | [7][8][9] |

| IR Spectroscopy | The structure of the target product from a synthesis route was affirmed by IR, but specific peak assignments are not provided. | [10] |

| Mass Spectrometry | Data is available through spectral databases. | [6] |

Synthesis of this compound

The most common and historically significant method for the synthesis of this compound starts from 2-aminopyridine. This multi-step process involves nitration, protection of the amino group, reduction of the nitro group, the Balz-Schiemann reaction, and finally deprotection.

Synthetic Workflow

The overall synthetic pathway is depicted in the following diagram:

Caption: Multi-step synthesis of this compound from 2-aminopyridine.

Detailed Experimental Protocols

The following protocols are a composite of methodologies described in the scientific literature.[10][11]

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

-

Reagents: 2-Aminopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid.

-

Procedure:

-

To a stirred and cooled solution of concentrated sulfuric acid, slowly add 2-aminopyridine, maintaining the temperature below 20 °C.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add fuming nitric acid dropwise to the mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 45 °C for 2 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide (B78521) until the pH is basic.

-

The precipitated product, 2-amino-5-nitropyridine, is collected by filtration, washed with cold water, and dried.

-

-

Typical Yield: ~41%[10]

Step 2: Acetylation of 2-Amino-5-nitropyridine to 2-Acetamido-5-nitropyridine

-

Reagents: 2-Amino-5-nitropyridine, Acetic Anhydride (B1165640).

-

Procedure:

-

A mixture of 2-amino-5-nitropyridine and an excess of acetic anhydride is heated to reflux for 1 hour.

-

The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.

-

The solid residue is triturated with water, collected by filtration, and dried to give 2-acetamido-5-nitropyridine.

-

-

Typical Yield: ~96.3%[10]

Step 3: Reduction of 2-Acetamido-5-nitropyridine to 2-Acetamido-5-aminopyridine

-

Reagents: 2-Acetamido-5-nitropyridine, Palladium on Carbon (Pd/C) catalyst, Hydrogen gas or Hydrazine Hydrate.

-

Procedure (Catalytic Hydrogenation):

-

2-Acetamido-5-nitropyridine is dissolved in a suitable solvent such as ethanol (B145695) or toluene.

-

A catalytic amount of 5% or 10% Pd/C is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (e.g., in a Parr apparatus) and stirred vigorously at room temperature or with gentle heating for several hours until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield 2-acetamido-5-aminopyridine.

-

-

Typical Yield: ~90%[10]

Step 4 & 5: Diazotization and Balz-Schiemann Reaction to form 2-Acetamido-5-fluoropyridine

-

Reagents: 2-Acetamido-5-aminopyridine, Fluoroboric Acid (HBF₄), Sodium Nitrite (B80452) (NaNO₂).

-

Procedure:

-

2-Acetamido-5-aminopyridine is dissolved in an aqueous solution of fluoroboric acid at a low temperature (-5 to 0 °C).

-

A cooled aqueous solution of sodium nitrite is added dropwise, maintaining the temperature below 0 °C.

-

The resulting precipitate of the diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, ethanol, and diethyl ether, and then dried.

-

The dry diazonium salt is then heated gently (e.g., to 130 °C) in an inert solvent or neat until the evolution of nitrogen gas ceases. This thermal decomposition yields 2-acetamido-5-fluoropyridine.

-

-

Typical Yield (for both steps): ~51.6%[10]

Step 6: Hydrolysis of 2-Acetamido-5-fluoropyridine to this compound

-

Reagents: 2-Acetamido-5-fluoropyridine, Sodium Hydroxide (NaOH).

-

Procedure:

-

2-Acetamido-5-fluoropyridine is suspended in an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for 2.5 hours.

-

The reaction mixture is cooled to room temperature, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give this compound. The crude product can be further purified by recrystallization or column chromatography.

-

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.

-

Pharmaceuticals: It is a key building block for the synthesis of drugs targeting a range of therapeutic areas. A notable example is its use in the preparation of the peptide deformylase inhibitor LBM415, which has been investigated for its antibacterial properties.[10][11] The fluorine atom in the molecule can enhance metabolic stability and improve the pharmacokinetic profile of the final drug substance.

-

Agrochemicals: The unique properties of this compound also make it a useful intermediate in the development of new herbicides and fungicides. The incorporation of the fluoropyridine moiety can lead to enhanced efficacy and selectivity of the agrochemical.

Workflow Example: Synthesis of a Key Intermediate for LBM415

The following diagram illustrates the initial coupling step in the synthesis of a key intermediate for LBM415, highlighting the role of this compound.

Caption: Coupling of this compound in the synthesis of an LBM415 intermediate.

Conclusion

This compound stands as a testament to the enabling power of fluorination in modern chemistry. From its likely origins in the mid-20th-century exploration of the Balz-Schiemann reaction on heterocyclic systems, it has become an indispensable tool for researchers in both academic and industrial settings. Its well-defined synthesis and versatile reactivity provide a reliable platform for the creation of novel pharmaceuticals and agrochemicals with improved properties. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, intended to serve as a valuable resource for scientists and developers working at the forefront of chemical innovation.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97% | 1827-27-6 [sigmaaldrich.com]

- 3. This compound 97% | 1827-27-6 [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C5H5FN2 | CID 819440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 5-Amino-2-fluoropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Amino-2-fluoropyridine

This compound (CAS No: 1827-27-6) is a solid, crystalline compound with a molecular weight of 112.11 g/mol .[1] It is generally described as being soluble in organic solvents, while sparingly soluble in water. This solubility profile is critical for its use in various synthetic processes, particularly in drug discovery and development where it serves as a versatile building block.

Qualitative Solubility Profile

Based on available chemical information, this compound is a white to light yellow crystalline powder. Its solubility in organic solvents is a key property leveraged in its synthesis and purification, as well as in its subsequent reactions to create more complex molecules. While precise figures are not published, its chemical structure suggests it would be soluble in a range of common organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents at different temperatures. The absence of this data necessitates experimental determination to support process development, formulation, and quality control activities. The following sections detail the standard methodologies for accurately measuring the solubility of this compound.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Data not available in literature | |||

Researchers are encouraged to populate this table with experimentally determined data using the protocols outlined below.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental aspect of physical chemistry and is crucial for pharmaceutical development. The following are detailed experimental protocols for accurately measuring the solubility of this compound.

The isothermal saturation method, commonly known as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.[2][3][4]

Principle: An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by a suitable analytical method.

Detailed Methodology:

-

Preparation:

-

Ensure the this compound to be tested is of high purity.

-

Select a range of organic solvents of interest (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate).

-

Prepare a series of vials or flasks for each solvent.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the chosen solvent in each vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker, maintained at the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. Preliminary studies are recommended to determine the time to reach equilibrium.[4]

-

-

Sample Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) without disturbing the solid phase. This is typically done using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity. A calibration curve with known concentrations of this compound must be prepared.

-

UV-Vis Spectroscopy: A simpler and faster method, suitable if the compound has a distinct chromophore and there are no interfering substances. A calibration curve is also required.

-

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

References

A Technical Guide to 5-Amino-2-fluoropyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-fluoropyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document outlines its fundamental chemical properties, detailed synthetic methodologies, and its role in various research and development applications.

Core Chemical Properties

This compound, also known as 6-Fluoro-3-pyridinamine, is a substituted pyridine (B92270) derivative. The presence of both an amino group and a fluorine atom on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

| Property | Value | References |

| Molecular Formula | C₅H₅FN₂ | [1][2][3] |

| Molecular Weight | 112.11 g/mol | [1][2][3] |

| CAS Number | 1827-27-6 | [1][3] |

| Appearance | White to light yellow or pink to light grey crystalline solid | [2][3] |

| Melting Point | 86 - 93 °C | [3] |

| Solubility | Soluble in organic solvents, sparingly soluble in water | [2] |

Synthesis of this compound

A common and effective route for the synthesis of this compound starts from 2-aminopyridine (B139424). This multi-step process involves the protection of the amino group, nitration, reduction of the nitro group, introduction of the fluorine atom via a Schiemann reaction, and finally deprotection.[4][5]

Experimental Protocol: Synthesis from 2-Aminopyridine

This protocol is a compilation of optimized steps described in the literature.[4][5]

Step 1: Acylation (Protection of the Amino Group)

-

To 9.9 g of 2-aminopyridine, add 21 mL of acetic anhydride.

-

Stir the reaction mixture at 45°C for 2.5 hours.

-

Upon completion, the product, 2-acetamidopyridine (B118701), is isolated. The reported yield for this step is approximately 96.26%.[5]

Step 2: Nitration

-

Dissolve 13.6 g of 2-acetamidopyridine in 113 mL of concentrated sulfuric acid.

-

Cool the mixture and slowly add 14.6 mL of fuming nitric acid, maintaining the temperature at 60°C.

-

Stir the reaction for 2 hours.

-

The resulting product is 2-acetamido-5-nitropyridine (B189021). This step has a reported yield of 88.40%.[5]

Step 3: Reduction of the Nitro Group

-

Suspend 4.53 g of 2-acetamido-5-nitropyridine in 40 mL of ethanol (B145695).

-

Add 2.94 g of hydrazine (B178648) hydrate (B1144303) and 0.6 g of a Palladium on Carbon (Pd/C) catalyst.

-

Reflux the mixture at 80°C for 3.5 hours.

-

The product of this step is 2-acetamido-5-aminopyridine (B1225344), with a reported yield of 93.26%.[5]

Step 4: Diazotization and Schiemann Reaction (Fluorination)

-

Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol and 11.1 mL of fluoroboric acid.

-

Cool the solution and add 3.28 g of sodium nitrite.

-

Maintain the reaction at -5 to 0°C for 2 hours to form the diazonium salt.

-

The diazonium salt is then thermally decomposed in toluene (B28343) at 110°C to yield 2-acetamido-5-fluoropyridine. The combined yield for these two steps is approximately 51.6% to 64.94%.[4][5]

Step 5: Hydrolysis (Deprotection)

-

To 6 g of 2-acetamido-5-fluoropyridine, add 5 g of NaOH in a 20% aqueous solution.

-

Heat the mixture at 80°C for 2 hours.

-

After cooling, the final product, this compound, can be isolated. This final step has a reported yield of 95.25%.[5]

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 2-aminopyridine to this compound.

Caption: Synthetic pathway for this compound starting from 2-aminopyridine.

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Notably, it is a key component in the synthesis of LBM415, a peptide deformylase inhibitor with potential antibacterial activity.[4][6] The fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.

-

Agrochemicals: This compound is utilized in the development of new herbicides and fungicides.[3]

-

Radiochemistry: this compound can be labeled with fluorine-18 (B77423) for use as a positron emission tomography (PET) imaging agent, enabling the visualization and study of biological processes in vivo.[6]

This guide provides foundational information for researchers working with this compound. For detailed safety and handling information, please refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-Depth Technical Guide to the Physical Characteristics of 5-Amino-2-fluoropyridine Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 5-Amino-2-fluoropyridine powder, a key intermediate in pharmaceutical and agrochemical synthesis. The information is presented to assist researchers and drug development professionals in its handling, characterization, and application.

Quantitative Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅FN₂ | [1][2] |

| Molecular Weight | 112.11 g/mol | [1][2] |

| Appearance | Solid. Color can range from pink to light grey, pale cream to cream to brown or yellow crystals or powder. | [1][3] |

| Melting Point | 86 - 93 °C[1]; 87 - 91 °C | [1] |

| Boiling Point | Data not available in search results. | |

| Density | Data not available in search results. | |

| pKa | Data not available in search results. | |

| CAS Number | 1827-27-6 | [1][2] |

Experimental Protocols for Physical Characterization

Detailed methodologies for determining the key physical properties of a powder like this compound are crucial for accurate characterization. Below are standard experimental protocols that can be employed.

2.1. Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid crystalline substance.[4][5]

-

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature at which the substance transitions from a solid to a liquid is observed.[4] Pure crystalline compounds typically exhibit a sharp melting point, while impurities can lead to a broader melting range at a lower temperature.[6]

-

Apparatus:

-

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry.[7] If necessary, grind the crystals to a fine powder using a mortar and pestle.[6]

-

Loading the Capillary Tube: Tap the open end of the capillary tube into the powdered sample until a small amount enters the tube.[7]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube to pack the sample tightly.[7] The packed sample height should be 2-3 mm.[7]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

-

If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20 °C per minute.[5][8]

-

For an accurate measurement, use a fresh sample and set the starting temperature to about 15-20 °C below the approximate melting point.[6][7]

-

Heat at a slow, controlled rate, typically 1-2 °C per minute, near the melting point.[6][7]

-

-

Recording the Melting Range:

-

2.2. Solubility Determination

Determining the solubility of this compound in various solvents is essential for its application in synthesis and formulation.

-

Principle: The maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature is determined.[9]

-

Apparatus:

-

Procedure (Qualitative):

-

Add approximately 25 mg of this compound powder to a test tube.[10][11]

-

Add 0.5-0.75 mL of the desired solvent (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) in portions.[10]

-

Vigorously shake or vortex the tube after each addition.[10]

-

Observe if the solid dissolves completely. Record the substance as soluble or insoluble in that specific solvent.[11]

-

For water-soluble compounds, the pH of the solution can be tested with pH paper to indicate acidic or basic properties.[11][12]

-

-

Procedure (Quantitative - Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask.[12][13]

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13]

-

Allow any undissolved solid to settle.[12]

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are included.[12]

-

Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL).

-

2.3. pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at different pH values.

-

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[14][15]

-

Apparatus:

-

Calibrated pH meter and electrode[14]

-

Burette

-

Magnetic stirrer and stir bar[14]

-

Beaker or reaction vessel[14]

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (B78521) (e.g., 0.1 M)[14]

-

-

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (often a co-solvent with water if solubility is low) to a known concentration (e.g., 1 mM).[14]

-

Titration Setup: Place the sample solution in a beaker on a magnetic stirrer and immerse the pH electrode.[14]

-

Initial pH Adjustment: For a basic substance like an aminopyridine, the solution is typically made acidic (e.g., pH 1.8-2.0) with a standardized acid (e.g., 0.1 M HCl).[14]

-

Titration: Gradually add small, precise increments of a standardized base (e.g., 0.1 M NaOH) from the burette.[14]

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[14]

-

Endpoint: Continue the titration until the pH has passed the equivalence point and stabilized at a high value (e.g., pH 12-12.5).[14]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[16] The Henderson-Hasselbalch equation can also be used to calculate the pKa from the titration data.[17]

-

Replication: Perform the titration multiple times (at least three) to ensure reproducibility and calculate the average pKa value.[14]

-

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a chemical powder such as this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 2-Amino-5-fluoropyridine, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. westlab.com [westlab.com]

- 5. thinksrs.com [thinksrs.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. quora.com [quora.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sciencing.com [sciencing.com]

Methodological & Application

Synthesis of 5-Amino-2-fluoropyridine from 2-aminopyridine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Amino-2-fluoropyridine, a crucial intermediate in the pharmaceutical and agrochemical industries.[1] The primary route detailed herein begins with the readily available starting material, 2-aminopyridine (B139424). The synthesis involves a multi-step process including nitration, amino group protection, nitro group reduction, fluorination via the Balz-Schiemann reaction, and subsequent deprotection.[1][2] This application note includes detailed experimental protocols, tabulated quantitative data for each step, and a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 2-aminopyridine is a well-established process that can be broken down into five key stages. The overall workflow is depicted in the diagram below.

Figure 1: Overall synthetic workflow for the preparation of this compound from 2-aminopyridine.

Experimental Protocols and Data

This section provides detailed procedures for each synthetic step, along with quantitative data compiled from various sources.

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

The initial step involves the nitration of 2-aminopyridine to introduce a nitro group at the 5-position. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.[3][4]

Protocol:

-

In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.[3]

-

Cool the solution to below 10°C.[3]

-

Slowly add a pre-mixed solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.[3]

-

After the addition is complete, allow the reaction to proceed for 12 hours. The solution will change color from light yellow to red wine.[3]

-

Upon completion, cool the reaction mixture to room temperature and wash with water until the pH reaches 5.8.[3]

-

Separate the organic layer and recover the dichloroethane under reduced pressure.[3]

-

Pour the residue into ice water to precipitate a dark yellow solid.[3]

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[3]

| Parameter | Value | Reference |

| Starting Material | 2-Aminopyridine (18.82 g, 0.2 mol) | [3] |

| Reagents | Dichloroethane, Conc. H₂SO₄, Fuming HNO₃ | [3] |

| Reaction Time | 12 hours | [3] |

| Reaction Temp. | < 10°C (addition), then RT | [3] |

| Product Yield | 25.83 g (91.67%) | [3] |

| Product Purity (HPLC) | 98.66% | [3] |

Step 2: Acetylation of 2-Amino-5-nitropyridine to 2-Acetamido-5-nitropyridine

To prevent side reactions in subsequent steps, the amino group of 2-amino-5-nitropyridine is protected by acetylation using acetic anhydride (B1165640).

Protocol:

-

Reflux a mixture of 1 mol of 2-amino-5-nitropyridine with 2.1 mol of acetic anhydride for 1 hour.

-

After the reaction, the product can be isolated and purified. A simplified workup can also be employed.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-nitropyridine (1 mol) | |

| Reagent | Acetic Anhydride (2.1 mol) | |

| Reaction Time | 1 hour | |

| Reaction Temp. | Reflux | |

| Product Yield | 94.6% - 96.3% | [2] |

| Product Purity | 99.5% |

Step 3: Reduction of 2-Acetamido-5-nitropyridine to 2-Acetamido-5-aminopyridine

The nitro group is then reduced to an amino group. While various reducing agents can be used, palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) is an effective method.[5] Iron powder in the presence of an acid is another viable option.

Protocol (using Hydrazine Hydrate):

-

To a solution of 4.53 g of 2-acetamido-5-nitropyridine in 40 mL of ethanol, add 0.6 g of Pd/C catalyst.

-

Add 2.94 g of hydrazine hydrate to the mixture.

-

Heat the reaction mixture to 80°C and maintain for 3.5 hours.

-

After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the product.

| Parameter | Value | Reference |

| Starting Material | 2-Acetamido-5-nitropyridine (4.53 g) | |

| Reagents | Ethanol, Hydrazine Hydrate, Pd/C | |

| Reaction Time | 3.5 hours | |

| Reaction Temp. | 80°C | |

| Product Yield | 93.26% |

Step 4: Balz-Schiemann Reaction to form 2-Acetamido-5-fluoropyridine

This critical step introduces the fluorine atom onto the pyridine (B92270) ring. It involves the diazotization of the amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt.[6][7][8]

Protocol:

-

Dissolve 3.8 g of 2-acetamido-5-aminopyridine in 15.8 mL of ethanol.

-

Add 11.1 mL of fluoroboric acid.

-

Cool the mixture and add a solution of 3.28 g of sodium nitrite. Maintain the temperature at 25°C for 1.5 hours to form the diazonium salt.

-

The isolated 2-acetamido-5-pyridine tetrafluoroborate diazonium salt is then subjected to thermal decomposition in toluene (B28343) at 110°C. The salt is added portion-wise.

| Parameter | Value | Reference |

| Starting Material | 2-Acetamido-5-aminopyridine (3.8 g) | |

| Reagents | Ethanol, Fluoroboric Acid, Sodium Nitrite, Toluene | |

| Diazotization Time | 1.5 hours | |

| Diazotization Temp. | 25°C | |

| Decomposition Temp. | 110°C | |

| Yield (Diazotization) | 87.22% | |

| Yield (Schiemann Reaction) | 64.94% |

Step 5: Hydrolysis of 2-Acetamido-5-fluoropyridine to this compound

The final step is the deprotection of the amino group by hydrolyzing the acetamido group under basic conditions.

Protocol:

-

To 6 g of 2-acetamido-5-fluoropyridine, add a 20% aqueous solution of sodium hydroxide (B78521) (containing 5 g of NaOH).

-

Heat the mixture to 80°C and maintain for 2 hours.

-

After cooling, the product can be isolated by extraction and purified.

| Parameter | Value | Reference |

| Starting Material | 2-Acetamido-5-fluoropyridine (6 g) | |

| Reagent | 20% aq. NaOH | |

| Reaction Time | 2 hours | |

| Reaction Temp. | 80°C | |

| Product Yield | 95.25% |

Alternative Synthetic Considerations

An alternative route to this compound involves the synthesis of 2-chloro-5-nitropyridine (B43025) as an intermediate.[9][10][11][12] This can be achieved by diazotization of 2-amino-5-nitropyridine in the presence of a chloride source. The 2-chloro-5-nitropyridine can then undergo nucleophilic aromatic substitution with a fluoride (B91410) source, such as potassium fluoride, to yield 2-fluoro-5-nitropyridine.[13] The final step would be the reduction of the nitro group to the desired amine. While this method avoids the Balz-Schiemann reaction, it introduces its own set of challenges, including the separation of intermediates.[1][2]

Conclusion

The synthesis of this compound from 2-aminopyridine is a robust and scalable process. The multi-step approach involving nitration, acetylation, reduction, Balz-Schiemann reaction, and hydrolysis provides a reliable pathway to this valuable intermediate. The protocols and data presented in this application note offer a detailed guide for researchers and professionals in the field of chemical synthesis and drug development. Careful optimization of each step is crucial for achieving high overall yield and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 7. Balz-Schiemann Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. 2-chloro-5-nitropyridine synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 13. 2-Fluoro-5-nitropyridine | 456-24-6 [chemicalbook.com]

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Amino-2-fluoropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 5-Amino-2-fluoropyridine derivatives, a crucial scaffold in modern medicinal chemistry. The palladium-catalyzed Buchwald-Hartwig amination is highlighted as a primary method for the efficient construction of the C-N bond, yielding a diverse range of N-substituted this compound analogs.

Introduction

This compound derivatives are privileged structures in drug discovery, appearing as key intermediates and final products in a variety of therapeutic areas. Their unique electronic properties, imparted by the fluorine atom and the amino group, contribute to enhanced metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] These compounds have shown promise as antibacterial agents, anticancer therapeutics, and modulators of neurological pathways.[1][2] This document outlines the palladium-catalyzed synthesis of these valuable compounds, providing detailed experimental procedures and comparative data to aid in reaction optimization and library synthesis.

Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction has become a cornerstone in the synthesis of arylamines, including the this compound scaffold. The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to afford the desired N-arylated product and regenerate the active catalyst.[3]

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction, influencing yield, reaction time, and substrate scope. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven to be particularly effective in facilitating the amination of heteroaryl halides.[2]

Comparative Data of Palladium Catalyst Systems

The following table summarizes the performance of various palladium catalyst systems in the Buchwald-Hartwig amination of 2-bromo-5-fluoropyridine (B41290) with a range of amines. This data provides a basis for catalyst and ligand selection for specific synthetic targets.

| Catalyst Precursor | Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos | Piperidine | NaOtBu | Toluene (B28343) | 100 | 24 | 85 | --INVALID-LINK-- |

| Pd₂(dba)₃ | XPhos | Dimethylamine | NaOtBu | Toluene | 100 | 24 | 65 | --INVALID-LINK-- |

| Pd₂(dba)₃ | XPhos | n-Butylamine | NaOtBu | Toluene | 100 | 24 | 75 | --INVALID-LINK-- |

| Pd₂(dba)₃ | XPhos | 1-Methylpiperazine | NaOtBu | Toluene | 100 | 24 | 80 | --INVALID-LINK-- |

| Pd₂(dba)₃ | XPhos | Benzylamine | NaOtBu | Toluene | 100 | 24 | 78 | --INVALID-LINK-- |

| Pd₂(dba)₃ | XPhos | Aniline | NaOtBu | Toluene | 100 | 24 | 25 | --INVALID-LINK-- |

| Pd₂(dba)₃ | XPhos | 3-Aminopyridine | NaOtBu | Toluene | 100 | 24 | 73 | --INVALID-LINK-- |

| Pd(OAc)₂ | BINAP | Benzylamine | KF-Al₂O₃ | Toluene | 90-100 | 8 | 90 (for 2-bromopyridine) | --INVALID-LINK-- |

Note: The data from Sarma & Prajapati, 2002 is for the amination of 2-bromopyridine (B144113) and is included to show an alternative catalyst system. Yields may vary for the 5-fluoro-substituted analog.

Experimental Protocols

The following is a general protocol for the palladium-catalyzed amination of 2-bromo-5-fluoropyridine, adapted from Pauton et al., 2019. This protocol can be used as a starting point and optimized for different amine coupling partners.

General Procedure for Buchwald-Hartwig Amination

Materials:

-

2-Bromo-5-fluoropyridine

-

Amine (1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (4 mol% Pd)

-

2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) (8 mol%)

-

Sodium tert-butoxide (NaOtBu) (3.0 equiv)

-

Anhydrous Toluene

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add 2-bromo-5-fluoropyridine (1.0 equiv), sodium tert-butoxide (3.0 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), and XPhos (0.08 equiv).

-

Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

-

Add anhydrous toluene via syringe.

-

Add the amine (1.5 equiv) via syringe.

-

Stir the reaction mixture at 100 °C for 24 hours.

-

Cool the reaction to room temperature.

-

Concentrate the mixture under vacuum.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Experimental Workflow Diagram

Caption: General workflow for the palladium-catalyzed synthesis of this compound derivatives.

Applications in Drug Discovery and Signaling Pathways

This compound derivatives are of significant interest in drug development due to their ability to act as inhibitors of various protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer and inflammatory disorders.[4][]

Several classes of kinases have been identified as targets for compounds containing the this compound scaffold, including:

-

Epidermal Growth Factor Receptor (EGFR): A key regulator of cell growth and proliferation.[6]

-

Janus Kinases (JAKs): Involved in cytokine signaling and immune responses.[7][8][9]

-

p38 Mitogen-Activated Protein (MAP) Kinase: A central player in inflammatory signaling pathways.[10][11][12]

The diagram below illustrates a generalized signaling pathway and the potential points of inhibition by a this compound derivative.

Kinase Inhibition Signaling Pathway

Caption: Inhibition of key signaling pathways by this compound derivatives.

Conclusion

The palladium-catalyzed synthesis of this compound derivatives, particularly through the Buchwald-Hartwig amination, provides a robust and versatile platform for the generation of diverse chemical libraries for drug discovery. The protocols and data presented herein offer a solid foundation for researchers to synthesize these valuable compounds and explore their potential as modulators of key biological pathways. Further optimization of reaction conditions and exploration of novel catalyst systems will continue to expand the synthetic utility and application of this important chemical scaffold.

References

- 1. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and synthesis of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme - Arabian Journal of Chemistry [arabjchem.org]

- 6. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular dissection of Janus kinases as drug targets for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Janus kinase inhibitors and fields of usage | 2019, Volume 4 - Issue 1-2 | Demiroglu Science University Florence Nightingale Journal of Transplantation [journaltxdbu.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 5-Amino-2-fluoropyridine in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-fluoropyridine has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block in the design and synthesis of a diverse array of therapeutic agents. Its unique electronic properties, conferred by the electron-withdrawing fluorine atom and the electron-donating amino group, allow for tailored interactions with biological targets, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This document provides a detailed overview of the applications of this compound in medicinal chemistry, focusing on its incorporation into inhibitors of peptide deformylase, orexin (B13118510) receptors, and the Factor VIIa/Tissue Factor complex.

I. Application in Peptide Deformylase (PDF) Inhibition

The bacterial enzyme peptide deformylase (PDF) is an attractive target for the development of novel antibacterial agents. PDF is essential for bacterial protein maturation, and its inhibition leads to bacterial growth arrest. This compound is a key component of the clinical candidate LBM415 , a potent PDF inhibitor.

Quantitative Data

| Compound | Target | Organism | MIC (μg/mL) |

| LBM415 | Peptide Deformylase | Staphylococcus aureus (MSSA) | 1.0 - 2.0[1] |

| LBM415 | Peptide Deformylase | Staphylococcus aureus (MRSA) | 1.0 - 2.0[1] |

| LBM415 | Peptide Deformylase | Coagulase-negative staphylococci | 1.0 - 2.0[1] |

| LBM415 | Peptide Deformylase | Streptococcus pneumoniae | 1.0[2] |

| LBM415 | Peptide Deformylase | Haemophilus influenzae | 4.0 - 8.0[2] |

| LBM415 | Peptide Deformylase | Moraxella catarrhalis | 0.5[2] |

Signaling Pathway: Inhibition of Bacterial Protein Maturation

Caption: Inhibition of bacterial protein synthesis by LBM415.

Experimental Protocols

Synthesis of LBM415 Intermediate using this compound

This protocol outlines a key step in the synthesis of LBM415, demonstrating the incorporation of the this compound moiety.[3]

Materials:

-

L-proline

-

This compound

-

Coupling agents (e.g., EDC, HOBt)

-

Appropriate solvents (e.g., DMF, DCM)

-

Other necessary reagents for subsequent steps

Procedure:

-

Amide Coupling: React L-proline with this compound in the presence of a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is worked up by extraction and purification using column chromatography to yield the desired carboxamide intermediate.

-

This intermediate then undergoes further synthetic transformations to yield the final LBM415 product.

Peptide Deformylase (PDF) Inhibition Assay

This protocol describes a coupled enzyme assay to determine the inhibitory activity of compounds against PDF.[4][5]

Materials:

-

Purified E. coli Ni-PDF or other target PDF enzyme

-

HEPES buffer (50 mM, pH 7.2) containing NaCl (10 mM) and BSA (0.2 mg/mL)

-

Formate Dehydrogenase (FDH)

-

NAD+

-

fMAS (formyl-methionine-alanine-serine) or other suitable formylated peptide substrate

-

Test compounds (e.g., LBM415 analogs) dissolved in DMSO

-

96-well microtiter plates

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing HEPES buffer, the PDF enzyme (e.g., 5 nM E. coli Ni-PDF), and the test compound at various concentrations.

-

Pre-incubate the enzyme and inhibitor mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding a substrate mixture containing FDH (0.5 U/mL), NAD+ (1 mM), and fMAS (4 mM).

-

The deformylase activity results in the release of formate, which is then oxidized by FDH, leading to the reduction of NAD+ to NADH.

-

Monitor the increase in absorbance at 340 nm (due to NADH formation) over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC50 value for the test compound by plotting the percentage of inhibition against the compound concentration.

II. Application in Orexin Receptor Antagonism

Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that play a crucial role in the regulation of sleep and wakefulness. Dual orexin receptor antagonists (DORAs) are effective treatments for insomnia. Lemborexant is an FDA-approved DORA that incorporates a this compound moiety.

Quantitative Data

| Compound | Target | Kᵢ (nM) |

| Lemborexant | Orexin Receptor 1 (OX1R) | 6.1 |

| Lemborexant | Orexin Receptor 2 (OX2R) | 2.6 |

Note: Ki values can vary slightly depending on the assay conditions.

Signaling Pathway: Orexin Receptor Antagonism

References

- 1. cegee.org [cegee.org]

- 2. allpeptide.com [allpeptide.com]

- 3. researchgate.net [researchgate.net]

- 4. abcam.co.jp [abcam.co.jp]

- 5. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 5-Amino-2-fluoropyridine as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)

Introduction

5-Amino-2-fluoropyridine is a key heterocyclic building block in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a reactive amino group and an electron-withdrawing fluorine atom, allows for diverse chemical modifications, making it an essential intermediate in the synthesis of complex pharmaceutical agents.[1][4] The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final API, while the amino group serves as a crucial handle for constructing larger molecular scaffolds through various coupling reactions.[4] This document outlines the application of this compound in the synthesis of APIs, with a focus on its role in creating targeted therapies like kinase and phosphodiesterase inhibitors.

Key Applications in API Synthesis

The unique electronic properties of this compound make it a valuable precursor for synthesizing APIs targeting a range of diseases. It is particularly prominent in the development of inhibitors for enzymes such as FMS-like tyrosine kinase 3 (FLT3) and phosphodiesterase-4 (PDE4).

-

Kinase Inhibitors (e.g., Quizartinib): The pyridine (B92270) scaffold is a common feature in many kinase inhibitors. Quizartinib is a potent FLT3 inhibitor used to treat Acute Myeloid Leukemia (AML).[5][6] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of leukemic cells.[7][8] The synthesis of complex heterocyclic systems like the one in Quizartinib often involves multi-step sequences where aminopyridine derivatives are key intermediates.[9][10] The amino group can be used to build urea (B33335) or amide linkages, which are critical for binding to the kinase domain.

-

Phosphodiesterase-4 (PDE4) Inhibitors (e.g., Roflumilast): Roflumilast (B1684550) is a selective PDE4 inhibitor used to manage severe Chronic Obstructive Pulmonary Disease (COPD).[11][12] PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular signaling molecule.[12][13] By inhibiting PDE4, Roflumilast increases cAMP levels, leading to a reduction in inflammation.[11][14] The synthesis of Roflumilast involves the formation of an amide bond between a substituted benzoic acid and an aminopyridine derivative.[15][16] Using this compound or a similar precursor allows for the introduction of the pyridine ring, which is essential for the drug's activity.

Core Synthetic Reactions

The amino group of this compound is a versatile functional group that enables its incorporation into larger molecules primarily through palladium-catalyzed cross-coupling reactions.

-

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds.[17][18] It allows for the coupling of the amino group of this compound with aryl halides or triflates to construct complex arylamines.[18][19] This is a fundamental transformation for building the core structures of many APIs.

-

Suzuki-Miyaura Coupling: While the amino group can be a coordinating ligand that interferes with the catalyst, Suzuki coupling can be performed on brominated aminopyridines to form carbon-carbon (C-C) bonds.[20][21] For instance, a derivative like 3-Amino-5-bromopyridine can be coupled with various boronic acids to introduce diverse aryl or heteroaryl substituents, significantly expanding the chemical space for drug discovery.[21]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving aminopyridine building blocks, which are directly applicable to this compound.

Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene (B28343)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide, this compound, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene via syringe.

-

Seal the tube and place it in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Workflow for Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Suzuki-Miyaura Coupling of a 5-Amino-2-bromopyridine Derivative

This protocol provides a method for C-C bond formation using a brominated aminopyridine, a common strategy to build biaryl structures.

Materials:

-

5-Amino-2-bromopyridine derivative (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 mixture)

Procedure:

-

In a flask, combine the 5-Amino-2-bromopyridine derivative, arylboronic acid, and potassium carbonate.[21]

-

Add the Pd(PPh₃)₄ catalyst.

-

Evacuate and backfill the flask with argon three times.[21]

-

Add the degassed 1,4-dioxane/water solvent mixture.[21]

-

Heat the reaction mixture to 80-90 °C under the inert atmosphere.[21]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[21]

-

After cooling to room temperature, add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the biological activity of APIs derived from pyridine-based scaffolds and typical yields for relevant synthetic reactions.

Table 1: Biological Activity of Representative APIs

| API | Target | IC₅₀ Value | Disease Indication |

| Quizartinib | FLT3 | < 5 nM | Acute Myeloid Leukemia (AML)[22] |

| Roflumilast | PDE4 | 0.5 - 0.9 nM (N-oxide metabolite) | Chronic Obstructive Pulmonary Disease (COPD)[23] |

Table 2: Representative Yields for Key Coupling Reactions

| Reaction | Substrates | Catalyst System | Yield (%) |

| Buchwald-Hartwig | 2-Bromopyridines + Volatile Amines | Pd₂(dba)₃ / XPhos | 73-95% |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine + Arylboronic Acids | Pd(PPh₃)₄ | 60-85%[20] |

| Quizartinib Synthesis | Final urea formation step | N/A | >99% purity, 55% overall yield[9] |

API Mechanisms of Action

Quizartinib: FLT3 Signaling Pathway Inhibition

Quizartinib functions by inhibiting the FLT3 receptor tyrosine kinase.[5] In FLT3-ITD positive AML, the receptor is constitutively active, leading to uncontrolled proliferation of leukemia cells via downstream pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[24] Quizartinib binds to the ATP-binding site of FLT3, blocking its autophosphorylation and preventing the activation of these downstream signals, which ultimately induces apoptosis in the cancer cells.[5][7][24]

FLT3 Signaling Pathway and Quizartinib Inhibition

Caption: Quizartinib inhibits FLT3 receptor signaling.

Roflumilast: PDE4 Signaling Pathway Inhibition

Roflumilast is an inhibitor of the PDE4 enzyme.[11] PDE4 is responsible for the hydrolysis of cAMP into the inactive AMP. In inflammatory cells, elevated cAMP levels suppress the release of pro-inflammatory mediators like interleukins and TNF-α.[25] By blocking PDE4, Roflumilast and its active N-oxide metabolite increase intracellular cAMP concentrations, which dampens the inflammatory response characteristic of COPD.[12][13][25]

PDE4 Signaling Pathway and Roflumilast Inhibition

Caption: Roflumilast inhibits the PDE4 enzyme to increase cAMP.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 1827-27-6 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Quizartinib - Wikipedia [en.wikipedia.org]

- 7. What is Quizartinib Hydrochloride used for? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of Quizartinib [cjph.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. [Pharmacological profile of roflumilast] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. DALIRESP® (roflumilast) Mechanism of Action | For HCPs [daliresphcp.com]

- 14. m.youtube.com [m.youtube.com]

- 15. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]

- 16. US8536206B2 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. synapse.patsnap.com [synapse.patsnap.com]

- 25. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]

Application of 5-Amino-2-fluoropyridine in Agrochemical Synthesis: A Detailed Overview

Introduction

5-Amino-2-fluoropyridine is a key heterocyclic building block utilized in the synthesis of a variety of agrochemicals. Its unique structural features, including the reactive amino group and the electron-withdrawing fluorine atom on the pyridine (B92270) ring, make it a valuable intermediate for the development of novel herbicides, insecticides, and fungicides. The presence of the fluorine atom can significantly influence the physicochemical properties of the final molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of agrochemicals, aimed at researchers and professionals in the field of drug and pesticide development.

Application in Herbicide Synthesis

This compound serves as a crucial precursor for the synthesis of pyridine-based herbicides. These herbicides often function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and ultimately death of susceptible plants.

Synthesis of a Novel Picolinic Acid Herbicide Intermediate

A key application of this compound is in the synthesis of substituted picolinic acids, which are known for their herbicidal properties. The amino group can be converted into various functionalities, and the pyridine ring can be further elaborated to create complex molecules with high efficacy.

Example: Synthesis of a 4-Amino-3-chloro-5-fluoro-6-(substituted)-2-picolinic acid derivative

This protocol describes a hypothetical, yet chemically sound, pathway to a herbicidal core structure starting from this compound.

-

Step 1: Diazotization and Chlorination of this compound

-

Objective: To convert the amino group to a chloro group.

-